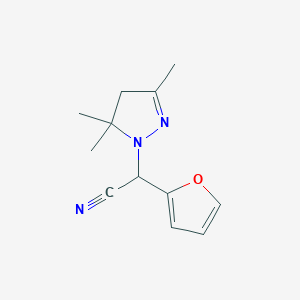
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDP is a pyrazoline derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic activities. In vitro studies have shown that furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to exhibit anti-inflammatory and analgesic activities by reducing the production of prostaglandins and inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has some limitations, including its poor solubility in water and its susceptibility to hydrolysis under acidic conditions.
Zukünftige Richtungen
There are several future directions for research on furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, including the development of new synthesis methods, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a building block for the synthesis of coordination polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential applications in medicinal chemistry, biochemistry, and materials science.
Synthesemethoden
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been synthesized through different methods, including the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of acetic acid and acetonitrile. Another method involves the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid in the presence of acetic anhydride and acetonitrile. Both methods have been reported to yield furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions. In materials science, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been utilized as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Eigenschaften
Produktname |
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-(furan-2-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(2,3)15(14-9)10(8-13)11-5-4-6-16-11/h4-6,10H,7H2,1-3H3 |
InChI-Schlüssel |
TZFOOVNOXXHIRZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)